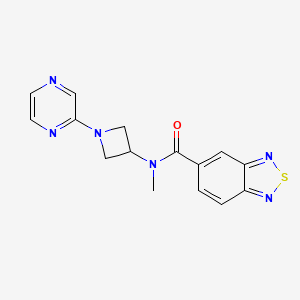
N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-2,1,3-benzothiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-2,1,3-benzothiadiazole-5-carboxamide, commonly known as PZQ, is a chemical compound that has shown promising results in scientific research. PZQ is a member of the benzothiadiazole family, which is known for its diverse biological activities, including antitumor, antiviral, and antibacterial properties.
Mécanisme D'action
The mechanism of action of PZQ is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. PZQ has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. PZQ has also been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival.
Biochemical and Physiological Effects:
PZQ has been shown to have various biochemical and physiological effects. In cancer research, PZQ has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In viral infections, PZQ has been shown to inhibit viral replication and reduce viral load. In neurological disorders, PZQ has been shown to improve cognitive function and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PZQ in lab experiments is its broad-spectrum activity, which makes it useful for studying various diseases. Another advantage is its low toxicity, which makes it safe for use in animal studies. However, one limitation of using PZQ in lab experiments is its limited solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for PZQ research. One direction is to further investigate its mechanism of action, which could lead to the development of more potent and selective inhibitors. Another direction is to explore its potential use in combination therapy for cancer and viral infections. Additionally, further research is needed to explore its potential use in treating neurological disorders.
Méthodes De Synthèse
The synthesis of PZQ involves the reaction of 2-aminopyrazine with 3-chloro-2-methylpropionyl chloride to form 3-(2-pyrazinyl)-2-methylpropionyl chloride. This intermediate is then reacted with 2-amino-5-methylbenzothiazole to form PZQ.
Applications De Recherche Scientifique
PZQ has been extensively studied for its potential use in treating various diseases, including cancer, viral infections, and neurological disorders. In cancer research, PZQ has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In viral infections, PZQ has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus. In neurological disorders, PZQ has been studied for its potential use in treating Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6OS/c1-20(11-8-21(9-11)14-7-16-4-5-17-14)15(22)10-2-3-12-13(6-10)19-23-18-12/h2-7,11H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIRIGOUFBYHKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2)C(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


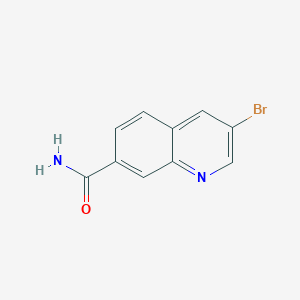
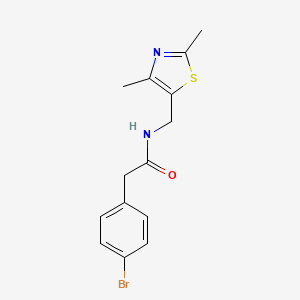
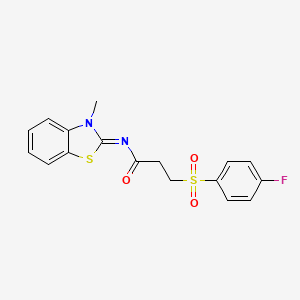

![N-cyclohexyl-2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2835064.png)
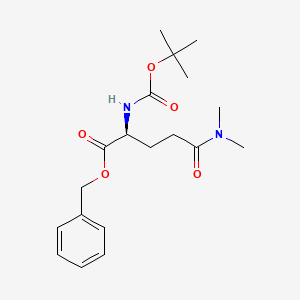
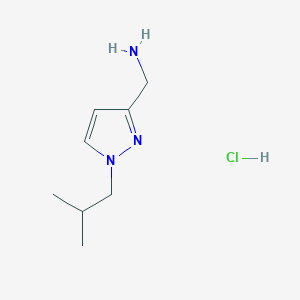
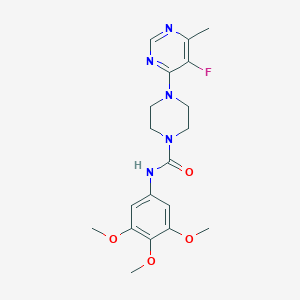
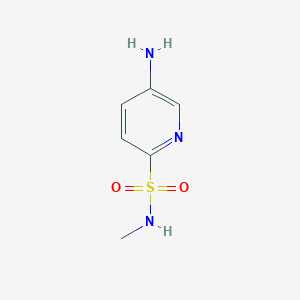
![(1S,2R,4R)-2-(Methoxymethyl)-7-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2835072.png)
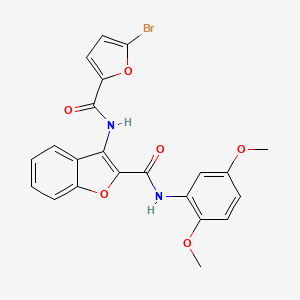
![3-[5-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]-3-oxo-2-(4-oxo-3,4-dihydroquinazolin-2-yl)propanenitrile](/img/structure/B2835075.png)
![4-[(4-fluorophenyl)methylimino]-6,7-dimethoxy-4aH-quinazoline-2-thione](/img/structure/B2835078.png)